molecular formula C13H7BrClF3N2O2 B8562994 5-bromo-6-chloro-N-(4-(trifluoromethoxy)phenyl)nicotinamide

5-bromo-6-chloro-N-(4-(trifluoromethoxy)phenyl)nicotinamide

Cat. No. B8562994
M. Wt: 395.56 g/mol
InChI Key: NWIRWOGYEZFEDO-UHFFFAOYSA-N
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Patent
US08829195B2

Procedure details

A stirred solution of 5-bromo-6-chloro-nicotinic acid (375 g, 1.586 mol) and DMF (37 mL) in toluene (3.1 L) was treated dropwise with SOCl2 (347 mL, 4.758 mol) at RT and then stirred at 85° C. for 2.5 h. The solvent was evaporated off under reduced pressure and the residue was dissolved in THF (3.1 L), cooled to −25° C., treated firstly with DIPEA (543 mL, 3.172 mol) and then by the dropwise addition of a solution of 4-(trifluoromethoxy)aniline (295 g, 1.665 mol) in THF (3.1 L), After 30 min at 10° C. the solvent was evaporated off under reduced pressure and the residue was dissolved in TBME (4 L), washed with 1N HCl (2×1 L), a sat. solution of NaHCO3 (1 L) and brine (2×200 mL) and dried over Na2SO4. The solvent was evaporated off under reduced pressure and the product was crystallized from EtOAc/n-heptane to give the title compound as a beige crystalline solid. UPLC-MS (Condition 3) tR=1.25 min, m/z=393/395/397 [M−H]−; 1H-NMR (400 MHz, DMSO-d6) δ ppm 7.40 (d, J=8.60 Hz, 2H) 7.86 (d, J=8.60 Hz, 2H) 8.73 (d, J=2.20 Hz, 1H) 8.92 (d, J=2.20 Hz, 1H) 10.69 (s, 1H).
Quantity
375 g
Type
reactant
Reaction Step One
Name
Quantity
347 mL
Type
reactant
Reaction Step One
Quantity
3.1 L
Type
solvent
Reaction Step One
Name
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
543 mL
Type
reactant
Reaction Step Two
Quantity
295 g
Type
reactant
Reaction Step Three
Name
Quantity
3.1 L
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([OH:9])=O.O=S(Cl)Cl.CCN(C(C)C)C(C)C.[F:25][C:26]([F:36])([F:35])[O:27][C:28]1[CH:34]=[CH:33][C:31]([NH2:32])=[CH:30][CH:29]=1>C1(C)C=CC=CC=1.C1COCC1.CN(C=O)C>[Br:1][C:2]1[C:3]([Cl:11])=[N:4][CH:5]=[C:6]([CH:10]=1)[C:7]([NH:32][C:31]1[CH:33]=[CH:34][C:28]([O:27][C:26]([F:25])([F:35])[F:36])=[CH:29][CH:30]=1)=[O:9]

Inputs

Step One
Name
Quantity
375 g
Type
reactant
Smiles
BrC=1C(=NC=C(C(=O)O)C1)Cl
Name
Quantity
347 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
3.1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
37 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
543 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
295 g
Type
reactant
Smiles
FC(OC1=CC=C(N)C=C1)(F)F
Name
Quantity
3.1 L
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred at 85° C. for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (3.1 L)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −25° C.
CUSTOM
Type
CUSTOM
Details
After 30 min at 10° C. the solvent was evaporated off under reduced pressure
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in TBME (4 L)
WASH
Type
WASH
Details
washed with 1N HCl (2×1 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a sat. solution of NaHCO3 (1 L) and brine (2×200 mL) and dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product was crystallized from EtOAc/n-heptane

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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